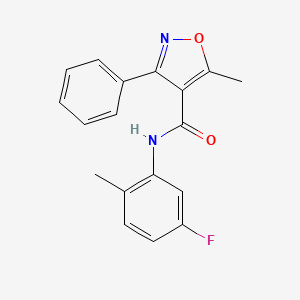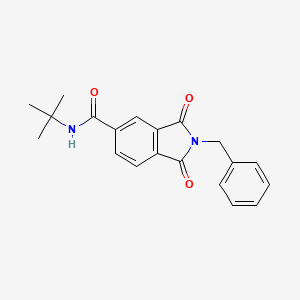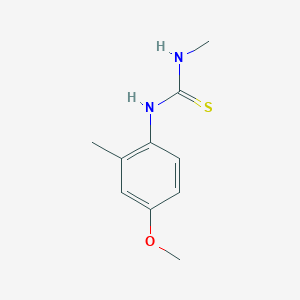
N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as MLN4924, is a small-molecule inhibitor that has been widely studied in the field of cancer research. It is known to inhibit the activity of NEDD8-activating enzyme (NAE), which plays a crucial role in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. Inhibition of NAE by MLN4924 leads to the accumulation of these proteins, which ultimately results in cell death.
科学的研究の応用
MLN4924 has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, prostate, and leukemia. In addition, MLN4924 has been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and doxorubicin. Furthermore, MLN4924 has been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy.
作用機序
MLN4924 functions by inhibiting the activity of N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8, in turn, activates the cullin-RING ligases (CRLs), which are responsible for the ubiquitination and subsequent degradation of a variety of proteins involved in cell cycle regulation, DNA repair, and apoptosis. Inhibition of N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide by MLN4924 leads to the accumulation of these proteins, which ultimately results in cell death.
Biochemical and Physiological Effects:
MLN4924 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, MLN4924 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Furthermore, MLN4924 has been shown to enhance the immune response against cancer cells by increasing the expression of tumor antigens.
実験室実験の利点と制限
One of the main advantages of MLN4924 is its specificity for N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, which makes it a valuable tool for studying the role of NEDD8 in the ubiquitin-proteasome pathway. However, one of the limitations of MLN4924 is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for MLN4924 research. One area of interest is the development of combination therapies that include MLN4924 and other anti-cancer agents. Another area of interest is the study of MLN4924 in the context of cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy. Additionally, there is interest in the development of more potent and selective inhibitors of N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide that may have improved efficacy and fewer side effects compared to MLN4924.
合成法
The synthesis of MLN4924 involves a series of chemical reactions that start with the reaction of 5-fluoro-2-methylphenylboronic acid with 5-methyl-3-phenylisoxazole-4-carboxylic acid. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(tert-butoxycarbonyl)glycine to form the desired product, MLN4924. The yield of this synthesis method is reported to be around 15-20%.
特性
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-11-8-9-14(19)10-15(11)20-18(22)16-12(2)23-21-17(16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRWJELSCYXVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5778973.png)



![3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide](/img/structure/B5778994.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5779002.png)

![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5779021.png)
![N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide](/img/structure/B5779023.png)

![N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5779037.png)
![5-ethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5779045.png)
![N-(3-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5779061.png)
![4-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779067.png)